2-Aminopropiophenone hydrochloride

Vue d'ensemble

Description

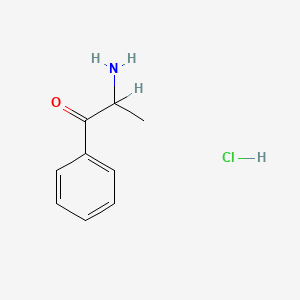

2-Aminopropiophenone hydrochloride is a chemical compound that belongs to the class of aromatic ketones. It is structurally characterized by a phenyl ring substituted at the beta-carbon by an amino group and a ketone group. This compound is often used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopropiophenone hydrochloride typically involves the reaction of propiophenone with ammonia or an amine under specific conditions. One common method is the reductive amination of propiophenone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopropiophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces secondary amines.

Substitution: Produces substituted aromatic compounds.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-aminopropiophenone hydrochloride serves as an important intermediate for producing various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing substituted aromatic compounds.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms ketones/carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Produces secondary amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Forms substituted aromatic compounds | Halides, alkoxides |

Biology

Research has indicated that this compound may influence biological systems, particularly in neurotransmitter regulation. Studies suggest it inhibits the reuptake of neurotransmitters such as dopamine and norepinephrine, potentially leading to increased synaptic levels of these neurotransmitters. This property has been explored for its implications in neuropharmacology.

Medicine

The compound has been investigated for its potential therapeutic properties:

- Precursor for Pharmaceutical Agents : It is studied as a precursor in synthesizing various pharmaceuticals due to its structural similarities with other bioactive compounds.

- Toxicological Studies : Research indicates that derivatives of 2-aminopropiophenone may exhibit high acute toxicity levels in certain animal models, necessitating careful evaluation when considering therapeutic applications.

Case Study 1: Neurotransmitter Research

A study published in a peer-reviewed journal examined the effects of this compound on neurotransmitter levels in rat models. Results indicated significant increases in dopamine levels following administration, suggesting potential applications in treating mood disorders.

Case Study 2: Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as a building block for synthesizing more complex organic materials used in colorants.

Mécanisme D'action

The mechanism of action of 2-Aminopropiophenone hydrochloride involves its interaction with biological targets such as enzymes and receptors. It is known to inhibit the reuptake of neurotransmitters like dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other psychoactive compounds and is mediated through its binding to specific transporter proteins.

Comparaison Avec Des Composés Similaires

2-Aminopropiophenone hydrochloride is similar to other compounds in the cathinone family, such as:

Cathinone: A naturally occurring stimulant found in the khat plant.

Methcathinone: A synthetic stimulant with similar effects to methamphetamine.

Mephedrone: A synthetic cathinone known for its stimulant and empathogenic effects.

Uniqueness: What sets this compound apart is its specific structural features and its potential applications in various fields of research. Unlike some of its analogs, it is less commonly associated with recreational use and is more often utilized in scientific and industrial contexts.

Activité Biologique

2-Aminopropiophenone hydrochloride, also known as p-Aminopropiophenone hydrochloride, is a chemical compound with significant biological activity primarily linked to its interaction with hemoglobin. This compound has garnered attention due to its high toxicity and potential health risks, particularly its ability to convert hemoglobin into methemoglobin, leading to methemoglobinemia. This article explores the biological activity of this compound, including its biochemical mechanisms, toxicity profiles, and relevant research findings.

- Molecular Formula : CHClN

- Molar Mass : 149.19 g/mol

- Appearance : Yellow-brown crystalline solid

- Melting Point : 135 - 140 °C

- Boiling Point : Approximately 270 °C

The primary biological activity of this compound is its interaction with hemoglobin. Upon exposure, it rapidly converts hemoglobin into methemoglobin, which impairs the oxygen-carrying capacity of the blood. This biochemical pathway can lead to severe physiological effects such as hypoxia, coma, and potentially death due to inadequate oxygen delivery to tissues.

Methemoglobinemia

Methemoglobinemia is characterized by elevated levels of methemoglobin in the blood, resulting from the oxidation of iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. The clinical manifestations include:

- Cyanosis (bluish discoloration of the skin)

- Fatigue

- Shortness of breath

- Dizziness

Toxicological Studies

Research indicates that varying doses of this compound significantly influence the rate of methemoglobin formation and subsequent physiological effects. In animal models, studies have demonstrated behavioral toxicity and neurotoxic properties associated with this compound.

Case Studies

- Animal Model Study : A study conducted on rats exposed to different concentrations of this compound showed a dose-dependent increase in methemoglobin levels. Behavioral assessments indicated impaired locomotor activity correlating with increased methemoglobin levels.

- Genotoxicity Assessment : Another investigation assessed the genotoxic effects of this compound using bacterial assays and mammalian cell lines. Results indicated that this compound exhibited mutagenic properties, raising concerns about its potential carcinogenicity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique properties of this compound compared to other related compounds:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 4-Aminobenzoic Acid | Aromatic amine | Used primarily as a pharmaceutical intermediate |

| 4-Aminobenzophenone | Aromatic amine | Functions mainly as a dye intermediate |

| Cathinone | Ketone structure | Known for stimulant properties |

While these compounds share functional groups typical of aromatic amines, their applications and biological activities differ significantly. For instance, unlike p-Aminopropiophenone hydrochloride, which poses severe health risks, compounds like 4-aminobenzoic acid are commonly utilized in pharmaceuticals with lower toxicity profiles.

Propriétés

IUPAC Name |

2-amino-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZCAKYHISJOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5265-18-9 (Parent) | |

| Record name | Propiophenone, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID201347679 | |

| Record name | DL-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-19-6 | |

| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16735-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166465 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.